Plumbanecarbonitrile, triphenyl-

Description

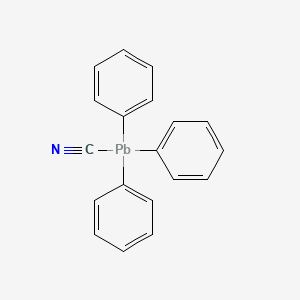

Plumbanecarbonitrile, triphenyl- (CAS 28418-74-8) is an organolead compound characterized by a central lead atom bonded to three phenyl groups and a carbonitrile (-CN) group. This compound belongs to the broader class of triphenylplumbane derivatives, where the lead center is functionalized with diverse substituents, influencing its chemical reactivity, stability, and applications. Organolead compounds are historically significant in synthetic chemistry, though their use has declined due to toxicity concerns.

Properties

CAS No. |

10177-50-1 |

|---|---|

Molecular Formula |

C19H15NPb |

Molecular Weight |

464 g/mol |

IUPAC Name |

triphenylplumbylformonitrile |

InChI |

InChI=1S/3C6H5.CN.Pb/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;; |

InChI Key |

QPHOBAOILYENND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Triphenylplumbane Derivatives

Triphenylplumbane derivatives vary widely based on substituents attached to the lead atom. Below is a comparative analysis of structurally analogous compounds:

Structural and Functional Group Analysis

Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups : The -CN group in triphenylplumbanecarbonitrile is strongly electron-withdrawing, which polarizes the Pb-C bond, increasing susceptibility to nucleophilic attack. In contrast, alkyl or aryl groups (e.g., -C≡CPh in 5072-98-0) donate electron density, stabilizing the lead center .

- Solvent Interactions: Studies on triphenylene derivatives (e.g., triphenylene-carbonitrile analogs) suggest that polar solvents enhance aggregation for nitrile-bearing compounds due to dipole-dipole interactions, whereas nonpolar solvents favor dispersion of alkyl-substituted derivatives .

Data Table: Key Triphenylplumbane Derivatives

| CAS Number | Substituent | Functional Group Type | Potential Applications |

|---|---|---|---|

| 28418-74-8 | -CN | Nitrile | Electrophilic reagents, ligands |

| 5072-98-0 | -C≡CPh | Alkyne | Conjugated materials |

| 15590-77-9 | -SPh | Thioether | Redox-active catalysts |

| 894-06-4 | -Br | Halide | Cross-coupling precursors |

| 16035-39-5 | -N₃(CH₂)₄ | Azide | Photolabile probes |

Research Findings and Limitations

- Aggregation Behavior : Nitrile-bearing compounds like triphenylplumbanecarbonitrile may form ordered aggregates in polar solvents, as observed in triphenylene-carbonitrile systems .

- Toxicity and Handling: Organolead compounds are generally toxic and environmentally persistent, necessitating stringent safety protocols. No specific toxicity data for triphenylplumbanecarbonitrile is available in the provided evidence.

- Knowledge Gaps: Detailed spectroscopic or crystallographic data for triphenylplumbanecarbonitrile is absent in the cited sources. Further studies are needed to elucidate its reaction mechanisms and material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.